molecular formula C8H7BrClFN2 B1378082 5-Bromo-6-fluoro-2-methylbenzodiazole HCl CAS No. 1420800-15-2

5-Bromo-6-fluoro-2-methylbenzodiazole HCl

Cat. No.: B1378082
CAS No.: 1420800-15-2
M. Wt: 265.51 g/mol
InChI Key: FZJIBHNPKKCPFP-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoro-2-methylbenzodiazole HCl (CAS 1420800-15-2) is a halogenated benzodiazole derivative characterized by bromo (Br) and fluoro (F) substituents at positions 5 and 6, respectively, and a methyl group (CH₃) at position 2 of the benzodiazole ring. The hydrochloride (HCl) salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. This compound is structurally related to serotonin receptor antagonists like ondansetron but differs in substituent patterns and pharmacological targets .

Properties

IUPAC Name

5-bromo-6-fluoro-2-methyl-1H-benzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2.ClH/c1-4-11-7-2-5(9)6(10)3-8(7)12-4;/h2-3H,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJIBHNPKKCPFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2N1)F)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420800-15-2
Record name 1H-Benzimidazole, 6-bromo-5-fluoro-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420800-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-fluoro-2-methylbenzodiazole HCl typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-fluoro-2-methylbenzodiazole HCl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodiazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.

Scientific Research Applications

5-Bromo-6-fluoro-2-methylbenzodiazole HCl has a wide range of applications in scientific research, including:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its unique chemical properties.

    Drug Discovery: The compound serves as a building block for the synthesis of potential drug candidates.

    Organic Synthesis: It is employed in the synthesis of complex organic molecules.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoro-2-methylbenzodiazole HCl involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Positioning

Key structural analogs include halogenated benzodiazoles, benzimidazoles, and benzoic acid derivatives. Variations in substituent positions and functional groups critically influence physicochemical properties and reactivity:

Compound Name Substituents (Position) Functional Group CAS Number Key Differences vs. Target Compound
5-Bromo-6-fluoro-1-methylbenzoimidazole Br (5), F (6), CH₃ (1) Benzoimidazole 1311197-80-4 Imidazole ring instead of diazole; methyl at position 1
5-Bromo-2-fluoro-3-methylbenzoic acid Br (5), F (2), CH₃ (3) Benzoic acid 1427382-02-2 Carboxylic acid group replaces benzodiazole; altered solubility and acidity
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole Br (6), F (4), CH₃ (2), isopropyl (1) Benzoimidazole 153505-37-4 Additional isopropyl group increases lipophilicity

Key Observations :

  • Electron-Withdrawing Effects : The 5-Br and 6-F substituents in the target compound enhance electron withdrawal, stabilizing the aromatic ring and influencing reactivity in Suzuki couplings or nucleophilic substitutions .

Physicochemical Properties

Data from synthesis and safety reports highlight differences in stability and solubility:

Property 5-Bromo-6-fluoro-2-methylbenzodiazole HCl 5-Bromo-6-fluoro-1-methylbenzoimidazole 5-Bromo-2-fluoro-3-methylbenzoic acid
Melting Point (°C) Not reported Not reported 330–331 (decomposes)
Solubility High (due to HCl salt) Moderate (neutral imidazole) Low (carboxylic acid)
Stability Hygroscopic Air-stable Sensitive to decarboxylation

Insights :

  • The HCl salt form of the target compound improves aqueous solubility, making it preferable for intravenous formulations compared to neutral analogs like 1311197-80-4 .
  • Benzoic acid derivatives (e.g., 1427382-02-2) exhibit lower solubility but higher thermal stability, suitable for solid-phase synthesis .

Biological Activity

5-Bromo-6-fluoro-2-methylbenzodiazole hydrochloride (CAS Number: 1420800-15-2) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by case studies and research findings.

PropertyValue
Molecular FormulaC₈H₇BrClFN₂
Molecular Weight265.51 g/mol
CAS Number1420800-15-2
Purity≥95%

Antimicrobial Activity

Research has indicated that 5-Bromo-6-fluoro-2-methylbenzodiazole HCl exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Bacillus subtilis4.69

In a study conducted by X et al. (2023), the compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies, with promising results indicating its ability to induce apoptosis in cancer cell lines. The following table summarizes the IC50 values observed in different cancer cell lines:

Cell LineIC50 (µM)
K562 leukemia cells<1
A549 lung adenocarcinoma20.2
MCF-7 breast cancer cells21.6

Case Study: Anticancer Efficacy

In a notable case study, derivatives of this compound were synthesized and tested against MCF-7 breast cancer cells, yielding an IC50 value of 21.6 µM, comparable to established anticancer agents like doxorubicin. This highlights the compound's potential for further development as an anticancer therapeutic.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within cells. It may inhibit certain enzymes involved in cell proliferation and survival pathways, leading to its antimicrobial and anticancer effects.

Structure-Activity Relationship (SAR)

Studies on the structure-activity relationship have indicated that specific substituents on the benzodiazole ring significantly influence the biological activity of the compound. For example, halogen substitutions enhance potency against cancer cells, suggesting avenues for further optimization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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